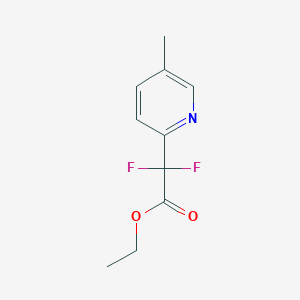
2,5-Dibutoxyterephthalaldehyde
概要
説明
2,5-Dibutoxyterephthalaldehyde is an organic compound with the molecular formula C16H22O4. It is a derivative of terephthalaldehyde, where the hydrogen atoms at the 2 and 5 positions of the benzene ring are replaced by butoxy groups. This compound is known for its applications in the synthesis of covalent organic frameworks (COFs) and other advanced materials .
準備方法
2,5-Dibutoxyterephthalaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of terephthalaldehyde with butanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures complete conversion of the starting materials to the desired product .
In industrial settings, the production of this compound may involve continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications .
化学反応の分析
2,5-Dibutoxyterephthalaldehyde undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The aldehyde groups in this compound can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields 2,5-dibutoxyterephthalic acid, while reduction produces 2,5-dibutoxybenzyl alcohol .
科学的研究の応用
2,5-Dibutoxyterephthalaldehyde has a wide range of applications in scientific research.
In biology and medicine, this compound derivatives are explored for their potential as therapeutic agents. These compounds can interact with biological targets, such as enzymes and receptors, to modulate their activity and produce desired therapeutic effects .
In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation .
作用機序
The mechanism of action of 2,5-dibutoxyterephthalaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups in the compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function .
In the context of COF synthesis, this compound acts as a linker molecule, connecting different building blocks through covalent bonds to form a stable and porous framework. The butoxy groups provide additional stability and flexibility to the resulting COF structures .
類似化合物との比較
2,5-Dibutoxyterephthalaldehyde can be compared with other similar compounds, such as 2,5-dihydroxyterephthalaldehyde and 2,5-diethoxyterephthalaldehyde.
2,5-Dihydroxyterephthalaldehyde: This compound has hydroxyl groups instead of butoxy groups, making it more hydrophilic and reactive towards nucleophiles. It is commonly used in the synthesis of COFs with different properties compared to those made with this compound.
2,5-Diethoxyterephthalaldehyde: This compound has ethoxy groups, which are shorter and less bulky than butoxy groups. As a result, COFs synthesized with 2,5-diethoxyterephthalaldehyde may have different pore sizes and surface areas.
The uniqueness of this compound lies in its balance between hydrophobicity and reactivity, making it suitable for a wide range of applications in materials science and beyond.
特性
IUPAC Name |
2,5-dibutoxyterephthalaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-3-5-7-19-15-9-14(12-18)16(10-13(15)11-17)20-8-6-4-2/h9-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTRGUBFSLFACU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1C=O)OCCCC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[(1S)-1-Phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3068466.png)






